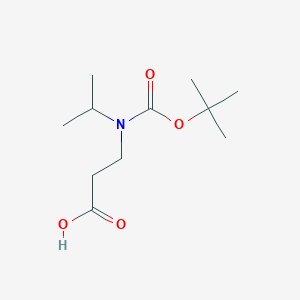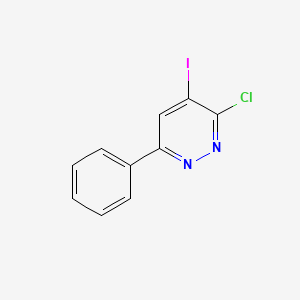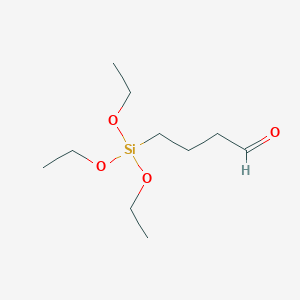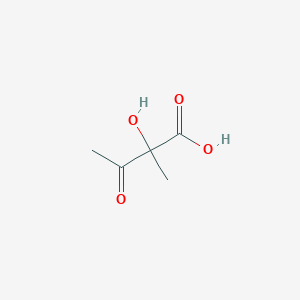![molecular formula C7H2ClF3N2S B3167182 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine CAS No. 917909-58-1](/img/structure/B3167182.png)
4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine
Vue d'ensemble
Description
4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H2ClF3N2S . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine, involves various methods. One approach involves the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique . Another method involves a 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing a thiophene and a pyrimidine ring .Applications De Recherche Scientifique
Synthesis of Fluorinated Derivatives
4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine is used in the synthesis of various fluorinated thieno[2,3-d]pyrimidine derivatives. These derivatives are obtained through nucleophilic substitution reactions and have been characterized using methods like IR, NMR, and elemental analysis, highlighting their potential in organic chemistry and materials science (Hu, 2014).
Structural Analysis and Crystal Structure
The compound plays a critical role in the synthesis of specific thieno[2,3-d]pyrimidine derivatives, where its crystal structure is analyzed through X-ray diffraction. This structural analysis is significant for understanding the molecular conformation and properties of these derivatives (Yang et al., 2014).
Antitumor and Radioprotective Activities
In the field of medicinal chemistry, 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine derivatives have been explored for their radioprotective and antitumor activities. This application is crucial for developing new therapeutic agents and understanding their interaction with biological systems (Alqasoumi et al., 2009).
Development of Antimicrobial and Anti-inflammatory Agents
Derivatives of 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine have been synthesized and tested for their antimicrobial and anti-inflammatory properties. This research is vital for discovering new drugs with potential applications in treating infections and inflammation-related conditions (Tolba et al., 2018).
Enantiomeric Derivatives for Antitumor Activity
The compound is also used in synthesizing enantiomeric derivatives, which are then analyzed for their antitumor activities. This research is significant in the field of cancer therapy, where understanding the molecular basis of antitumor activity can lead to more effective treatments (Gao et al., 2015).
Orientations Futures
The future directions for the study and application of 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine and other pyrimidine derivatives include the development of new pyrimidines as anti-inflammatory agents . Additionally, the structural and isoelectronic characteristics of thienopyrimidine-containing compounds make them attractive for the production of pharmaceutical drugs .
Propriétés
IUPAC Name |
4-chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2S/c8-5-4-3(7(9,10)11)1-14-6(4)13-2-12-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZQWBRLYARSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CN=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80846827 | |
| Record name | 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80846827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine | |
CAS RN |
917909-58-1 | |
| Record name | 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80846827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(4-Bromophenyl)ethoxy]acetic acid](/img/structure/B3167126.png)
![4-Quinazolineacetic acid, 8-fluoro-1,2,3,4-tetrahydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-, methyl ester](/img/structure/B3167131.png)

![5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3167140.png)
![2-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B3167142.png)
![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)
![7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3167151.png)
![2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3167159.png)


